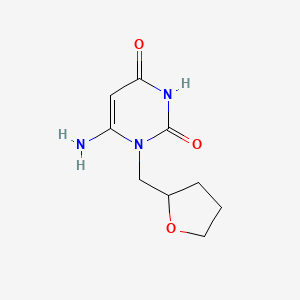

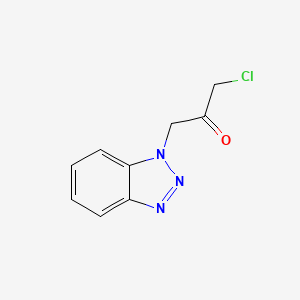

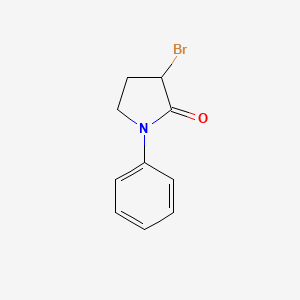

6-amino-1-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-amino-1-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione, commonly referred to as 6-ATP, is an important compound in a wide range of biochemical and physiological processes. It is an important intermediate in the synthesis of various proteins and peptides, and is also involved in the regulation of the cell cycle. It is widely used in laboratory experiments and is of great interest to scientists due to its potential therapeutic applications.

Scientific Research Applications

Green Synthesis Methods

A green method for synthesizing dihydrofuropyrido[2,3-d]pyrimidines using 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione, aldehydes, and pyridinium ylides was investigated by Ahadi et al. (2014). This approach avoids the need for chromatography and recrystallization, offering a more environmentally friendly and efficient synthesis process (Ahadi et al., 2014).

Synthesis of Pyrimido[4,5-d]pyrimidin-2,4-diones

Hamama et al. (2012) explored the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary amines and aldehydes to synthesize pyrimido[4,5-d]pyrimidin-2,4-diones. This method allows for the synthesis of these compounds with different substitutions, contributing to diverse pharmaceutical applications (Hamama et al., 2012).

Preparation of Rhenium Tricarbonyl Complexes

Wei et al. (2005) modified thymidine and uridine to create a series of amine analogs, including 1-{5-[(bis(pyridin-2-ylmethyl)amino)methyl]-4-hydroxytetrahydrofuran-2-yl}-5-methyl-1H-pyrimidine-2,4-dione. These compounds were used to prepare rhenium tricarbonyl complexes, showcasing potential applications in medicinal chemistry and imaging (Wei et al., 2005).

Synthesis of Fused Pyrimidine Derivatives

Inazumi et al. (1994) discussed the synthesis of fused pyrimidine derivatives, including reactions of 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones. These compounds have potential applications in creating novel pharmaceuticals and chemical intermediates (Inazumi et al., 1994).

Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine Derivatives

Ghashang et al. (2017) described a multi-component reaction using 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione to synthesize indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine derivatives. This work highlights the compound's role in creating structurally diverse pharmaceuticals (Ghashang et al., 2017).

Synthesis of Pyrido[4,3-d]pyrimidine-2,4-diones

Furrer et al. (1994) synthesized pyrido[4,3-d]pyrimidine-2,4-diones, demonstrating the compound's utility in creating antithrombotic compounds with potential medicinal benefits (Furrer et al., 1994).

properties

IUPAC Name |

6-amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c10-7-4-8(13)11-9(14)12(7)5-6-2-1-3-15-6/h4,6H,1-3,5,10H2,(H,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBZHWDRUYMVEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=CC(=O)NC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393171 |

Source

|

| Record name | STK631616 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1-(oxolan-2-ylmethyl)pyrimidine-2,4-dione | |

CAS RN |

638136-91-1 |

Source

|

| Record name | STK631616 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-allyl-5-[(2-chloro-5-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273377.png)

![4-[4-(3-Hydroxy-3-methylbut-1-ynyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B1273381.png)

![4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273392.png)

![5-sec-Butyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1273394.png)

![Methyl Bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1273406.png)